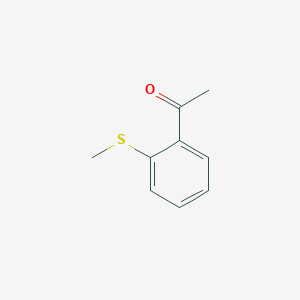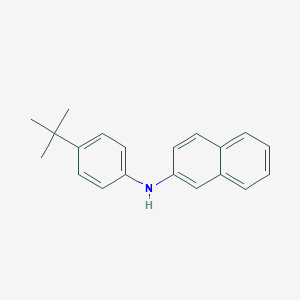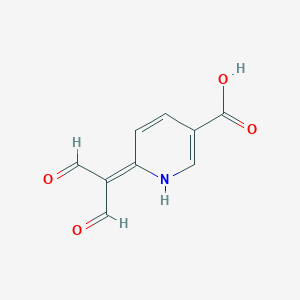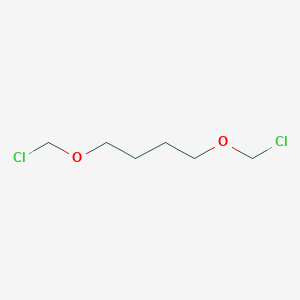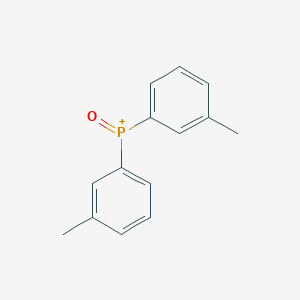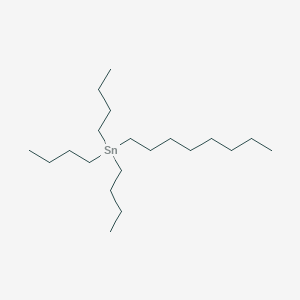
Tributyloctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyloctylstannane is an organotin compound with the molecular formula C20H44Sn. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is a trialkyltin compound, where the tin atom is bonded to three butyl groups and one octyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions due to its ability to act as a radical reducing agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tributyloctylstannane can be synthesized through the reaction of tributyltin hydride with octyl halides under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The general reaction can be represented as:
Bu3SnH+OctylHalide→Bu3SnOctyl+HX
where Bu represents the butyl group, and X represents the halide (e.g., chlorine, bromine).
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.
Common Reagents and Conditions:
Radical Reactions: Commonly conducted in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) with the presence of a base to facilitate the nucleophilic attack.
Dehalogenation Reactions: Often performed using this compound in combination with a suitable solvent and under mild heating conditions.
Major Products:
Reduction Reactions: The major products are the reduced forms of the reactants, often hydrocarbons or alcohols.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Dehalogenation Reactions: The primary products are hydrocarbons, with the halide being removed.
Wissenschaftliche Forschungsanwendungen
Tributyloctylstannane has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent in organic synthesis, facilitating the formation of complex organic molecules.
Biology: Investigated for its potential use in biological systems, particularly in the study of radical-mediated biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a tool for studying radical reactions in biological systems.
Wirkmechanismus
Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Similar in structure but lacks the octyl group. It is also used as a radical reducing agent.
Triphenyltin Hydride: Contains phenyl groups instead of butyl and octyl groups. It is used in similar radical reactions but has different reactivity and toxicity profiles.
Tricyclohexyltin Hydride: Contains cyclohexyl groups and is used in specific radical reactions where steric hindrance is a factor.
Uniqueness: Tributyloctylstannane is unique due to the presence of both butyl and octyl groups, which provide a balance of reactivity and stability. The octyl group imparts additional steric bulk, influencing the compound’s reactivity and making it suitable for specific applications where other organotin compounds may not be as effective .
Eigenschaften
IUPAC Name |
tributyl(octyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVTXYBPJPWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
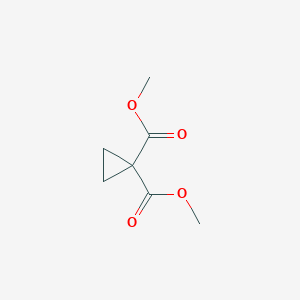
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
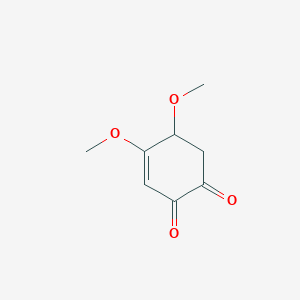

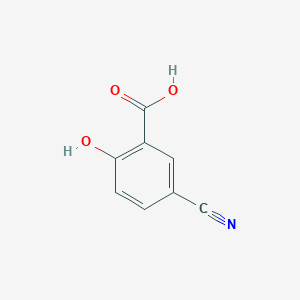
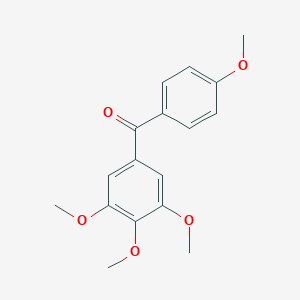
![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

